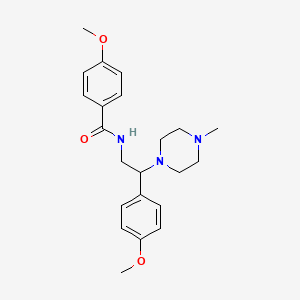

4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

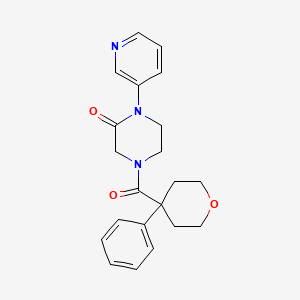

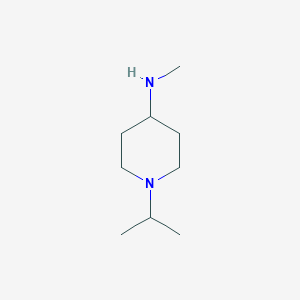

The synthesis of compounds related to 4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide often involves specific reactions that enable the formation of its complex structure, which is crucial for its biological activity. For instance, the synthesis of o-methoxyphenylpiperazine derivatives with a terminal benzamide fragment on the N-4 alkyl chain has been accomplished, showcasing the compound's affinity for dopamine and serotonin receptor subtypes, suggesting a method for synthesizing similar compounds (Perrone et al., 1995).

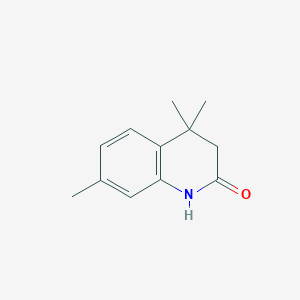

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied, highlighting the importance of molecular configuration for receptor binding affinity. The X-ray diffraction and quantum chemical computation provide insights into the geometrical parameters, electronic properties, and molecular electrostatic potential, which are critical for understanding the interaction with biological targets (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and interactions of such compounds are pivotal for their biological efficacy. Studies on derivatives have shown significant interactions with receptors, influenced by structural modifications, indicating the compound's versatile chemical reactivity and potential for targeted biological applications (Leopoldo et al., 2002).

Scientific Research Applications

Arylpiperazine Derivatives as Serotonin Ligands

Arylpiperazine derivatives, including those related to 4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, have been evaluated for their high-affinity ligand capabilities towards 5-HT1A serotonin receptors. This research suggests the potential application of these compounds in treating disorders associated with the serotonin system, such as depression and anxiety. For instance, Glennon et al. (1988) highlighted that certain arylpiperazine derivatives exhibit high affinity for 5-HT1A sites, suggesting these compounds' potential as therapeutic agents in neuropsychiatric disorders (Glennon, Naiman, Lyon, & Titeler, 1988).

Dopamine and Serotonin Receptor Affinity

Further studies have investigated compounds with structures closely related to this compound for their affinity to dopamine and serotonin receptor subtypes. Research by Perrone et al. (1995) on o-methoxyphenylpiperazine derivatives with a benzamide moiety revealed good affinity for both D-2 and 5-HT1A receptors, indicating potential applications in neurological disorders treatment (Perrone, Berardi, Leopoldo, Tortorella, Lograno, Daniele, & Govoni, 1995).

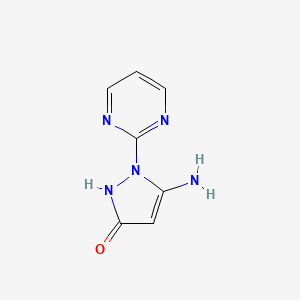

Antimicrobial and Anticonvulsant Activities

Some studies have expanded the potential applications of benzamide derivatives to include antimicrobial and anticonvulsant effects. For example, Bektaş et al. (2007) synthesized novel triazole derivatives showing good to moderate antimicrobial activities, illustrating the broader pharmacological potential of benzamide compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, Lambert et al. (1995) explored the anticonvulsant activity of ameltolide analogs, indicating the relevance of benzamide structures in developing new antiepileptic drugs (Lambert, Hamoir, Hermans, & Poupaert, 1995).

properties

IUPAC Name |

4-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3/c1-24-12-14-25(15-13-24)21(17-4-8-19(27-2)9-5-17)16-23-22(26)18-6-10-20(28-3)11-7-18/h4-11,21H,12-16H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKYJJMJMBZZSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2480111.png)

![3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2480125.png)

![3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-ethylhexyl)propanamide](/img/structure/B2480128.png)